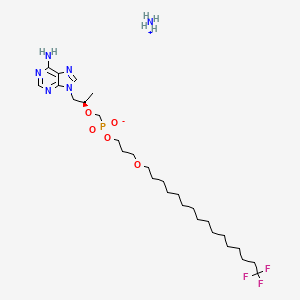
Tenofovir-C3-O-C15-CF3 (ammonium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tenofovir-C3-O-C15-CF3 ammonium is a compound known for its potent anti-HIV activity. It exhibits substantially longer half-life values than tenofovir in human liver microsomes and enhances pharmacokinetic properties in vivo . This compound is primarily used in research settings to study its effects on HIV and other viral infections.
Vorbereitungsmethoden
The synthesis of Tenofovir-C3-O-C15-CF3 ammonium involves several steps. The synthetic route typically includes the functionalization of tenofovir with a lipid moiety to enhance its pharmacokinetic properties. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product
Analyse Chemischer Reaktionen
Tenofovir-C3-O-C15-CF3 ammonium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .
Wissenschaftliche Forschungsanwendungen
Tenofovir-C3-O-C15-CF3 ammonium has a wide range of scientific research applications. In chemistry, it is used to study the effects of lipid functionalization on the pharmacokinetic properties of nucleotide analogs. In biology and medicine, it is primarily used to investigate its anti-HIV activity and its potential as a therapeutic agent for viral infections. Additionally, it is used in the study of drug metabolism and pharmacokinetics .
Wirkmechanismus
The mechanism of action of Tenofovir-C3-O-C15-CF3 ammonium involves its conversion to the active form, tenofovir diphosphate, within the body. This active form inhibits the viral reverse transcriptase enzyme, preventing the replication of the virus. The molecular targets include the viral reverse transcriptase enzyme and the pathways involved in viral replication .
Vergleich Mit ähnlichen Verbindungen
Tenofovir-C3-O-C15-CF3 ammonium is unique due to its enhanced pharmacokinetic properties and longer half-life compared to other similar compounds. Similar compounds include tenofovir disoproxil fumarate and tenofovir alafenamide, both of which are used in the treatment of HIV and hepatitis B virus infections. Tenofovir-C3-O-C15-CF3 ammonium stands out due to its improved pharmacokinetics and potent anti-HIV activity .
Eigenschaften
Molekularformel |
C28H52F3N6O5P |
|---|---|
Molekulargewicht |
640.7 g/mol |
IUPAC-Name |
azanium;[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[3-(16,16,16-trifluorohexadecoxy)propoxy]phosphinate |
InChI |
InChI=1S/C28H49F3N5O5P.H3N/c1-24(20-36-22-35-25-26(32)33-21-34-27(25)36)40-23-42(37,38)41-19-15-18-39-17-14-12-10-8-6-4-2-3-5-7-9-11-13-16-28(29,30)31;/h21-22,24H,2-20,23H2,1H3,(H,37,38)(H2,32,33,34);1H3/t24-;/m1./s1 |
InChI-Schlüssel |
MAVYHINXUMVIRW-GJFSDDNBSA-N |
Isomerische SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)([O-])OCCCOCCCCCCCCCCCCCCCC(F)(F)F.[NH4+] |
Kanonische SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)([O-])OCCCOCCCCCCCCCCCCCCCC(F)(F)F.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13914267.png)
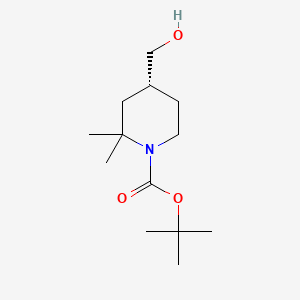
![4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)


![4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13914298.png)

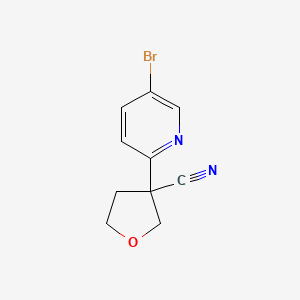

![Ethyl 2-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13914323.png)

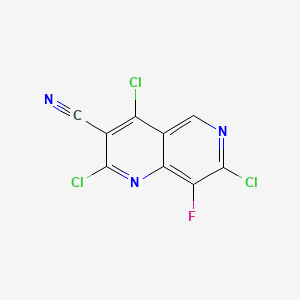
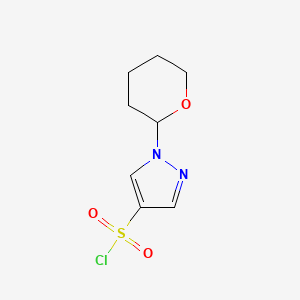
![[4-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B13914341.png)
